![molecular formula C8H6N2O B1582053 1,7-naphthyridin-2(1H)-one CAS No. 54920-82-0](/img/structure/B1582053.png)
1,7-naphthyridin-2(1H)-one
Overview
Description
1,7-Naphthyridin-2(1H)-one, also known as 1,7-naphthyridinone, is an aromatic heterocyclic organic compound with the molecular formula C7H5NO. It is a colorless solid that is insoluble in water but soluble in hot ethanol, benzene, and other organic solvents. 1,7-Naphthyridin-2(1H)-one is an important intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1,7-naphthyridin-2(1H)-one.
Scientific Research Applications
Chemical Synthesis
The compound “1,7-naphthyridin-2(1H)-one” plays a significant role in chemical synthesis. It is used in the preparation of 3-aryl-7-halo-1,6-naphthyridin-2-amines and 3-aryl-7-halo-1,6-naphthyridin-2(1H)-ones from the diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines . The reactions were investigated in various solvents .
Pharmaceutical Research
In pharmaceutical research, “1,7-naphthyridin-2(1H)-one” is used in the synthesis of more complex 7-substituted 1,6-naphthyridine derivatives that are potential tyrosine kinase inhibitors . Tyrosine kinase inhibitors are drugs that inhibit the action of enzymes called tyrosine kinases, which play a crucial role in the signal transduction pathways of cancer cells .
Biochemistry
In biochemistry, “1,7-naphthyridin-2(1H)-one” is used in the synthesis of more complex 7-substituted 1,6-naphthyridine derivatives that are potential tyrosine kinase inhibitors . These inhibitors can be used to study the biochemical pathways involving tyrosine kinases .
Material Science
Although there is limited information available on the use of “1,7-naphthyridin-2(1H)-one” in material science, its derivatives have potential applications in the synthesis of complex materials due to their unique chemical properties .
Environmental Science
The environmental impact of “1,7-naphthyridin-2(1H)-one” and its derivatives is not well-studied. However, understanding the chemical properties and reactivity of this compound can help predict its behavior in the environment .
properties
IUPAC Name |
1H-1,7-naphthyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-2-1-6-3-4-9-5-7(6)10-8/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAJSEWFBJSSOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343423 | |
Record name | 1,7-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-naphthyridin-2(1H)-one | |
CAS RN |
54920-82-0 | |
Record name | 1,7-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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